molecular formula C24H17NO6 B4119624 N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B4119624
M. Wt: 415.4 g/mol
InChI Key: HVRMNZHRWDWZBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as KPT-335, is a small molecule inhibitor that has shown potential in various scientific research applications. KPT-335 belongs to the family of exportin inhibitors, which are known to disrupt the nuclear export of proteins and RNA molecules.

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves the inhibition of exportin 1, which is a protein that mediates the nuclear export of proteins and RNA molecules. Exportin 1 recognizes and binds to cargo proteins that contain a nuclear export signal (NES) sequence, and then transports them out of the nucleus through the nuclear pore complex. This compound binds to the NES binding site of exportin 1, thereby preventing the binding of cargo proteins and inhibiting the nuclear export of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific cargo proteins that are affected by the inhibition of exportin 1. In cancer cells, the inhibition of exportin 1 leads to the accumulation of tumor suppressor proteins in the nucleus, which induces apoptosis and inhibits tumor growth. In infectious diseases, the inhibition of exportin 1 leads to the inhibition of viral replication, as viral proteins are unable to be exported from the nucleus. In neurodegenerative disorders, the inhibition of exportin 1 leads to the reduction of protein aggregation and the improvement of neuronal function.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is its specificity for exportin 1, which allows for the selective inhibition of nuclear export. Another advantage is its low toxicity, which allows for the use of higher concentrations in experiments. However, a limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, this compound has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research and development of N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective exportin inhibitors that can be used in a wider range of scientific research applications. Additionally, further research is needed to elucidate the specific cargo proteins that are affected by the inhibition of exportin 1, and to identify the downstream signaling pathways that are involved in the biochemical and physiological effects of this compound.

Scientific Research Applications

N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide has shown potential in various scientific research applications, including cancer therapy, infectious diseases, and neurodegenerative disorders. In cancer therapy, this compound has been shown to inhibit the nuclear export of tumor suppressor proteins, leading to the accumulation of these proteins in the nucleus and the induction of apoptosis in cancer cells. In infectious diseases, this compound has been shown to inhibit the nuclear export of viral proteins, leading to the inhibition of viral replication. In neurodegenerative disorders, this compound has been shown to inhibit the nuclear export of disease-related proteins, leading to the reduction of protein aggregation and the improvement of neuronal function.

properties

IUPAC Name

N-[3-methoxy-4-(2-oxochromen-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO6/c1-28-21-12-16(25-23(26)15-6-9-20-22(11-15)30-13-29-20)7-8-17(21)18-10-14-4-2-3-5-19(14)31-24(18)27/h2-12H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRMNZHRWDWZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.